molecular formula C11H22 B15350056 4-Decene, 8-methyl-, (E)-

4-Decene, 8-methyl-, (E)-

Cat. No.: B15350056
M. Wt: 154.29 g/mol
InChI Key: SYUIBEDHXSMNSQ-BQYQJAHWSA-N
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Description

(E)-8-Methyl-4-decene: is an organic compound belonging to the class of alkenes, specifically a mono-substituted alkene It features a double bond in its structure, with a methyl group attached to the eighth carbon atom and a total of ten carbon atoms in the chain

Synthetic Routes and Reaction Conditions:

  • Hydroformylation: This method involves the addition of a formyl group (CHO) to the double bond of an alkene, followed by hydrogenation to produce aldehydes, which can then be further reduced to alcohols.

  • Hydrogenation: Catalytic hydrogenation of the double bond can convert (E)-8-Methyl-4-decene to its saturated counterpart, (E)-8-Methyl-4-decanol.

  • Ozonolysis: This process cleaves the double bond using ozone, resulting in the formation of aldehydes or ketones.

Industrial Production Methods: The industrial production of (E)-8-Methyl-4-decene typically involves the use of catalytic processes, such as the Ziegler-Natta polymerization, which allows for the precise control of the double bond configuration and the placement of the methyl group.

Chemical Reactions Analysis

(E)-8-Methyl-4-decene: undergoes various types of chemical reactions, including:

  • Oxidation: The double bond can be oxidized to form epoxides, aldehydes, or ketones.

  • Reduction: The compound can be reduced to form alcohols or alkanes.

  • Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) at the double bond.

Common Reagents and Conditions:

  • Oxidation: Ozone (O₃), hydrogen peroxide (H₂O₂), and chromium-based oxidants.

  • Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium, platinum).

  • Substitution: Halogens (Cl₂, Br₂) in the presence of UV light or a catalyst.

Major Products Formed:

  • Epoxides: Formed through the oxidation of the double bond.

  • Alcohols: Resulting from the reduction of the double bond.

  • Halogenated Compounds: Produced through halogenation reactions.

Scientific Research Applications

(E)-8-Methyl-4-decene: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: Explored for its therapeutic potential in drug development and as a component in pharmaceutical formulations.

  • Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which (E)-8-Methyl-4-decene exerts its effects depends on the specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

(E)-8-Methyl-4-decene: can be compared to other similar compounds, such as:

  • (Z)-8-Methyl-4-decene: The geometric isomer with the methyl group on the opposite side of the double bond.

  • 8-Methyl-1-decene: A different positional isomer with the methyl group on the first carbon atom.

  • 4-Decene: The parent compound without the methyl group.

Uniqueness: (E)-8-Methyl-4-decene is unique due to its specific geometric configuration and the position of the methyl group, which can influence its reactivity and applications.

Properties

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

(E)-8-methyldec-4-ene

InChI

InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h7-8,11H,4-6,9-10H2,1-3H3/b8-7+

InChI Key

SYUIBEDHXSMNSQ-BQYQJAHWSA-N

Isomeric SMILES

CCC/C=C/CCC(C)CC

Canonical SMILES

CCCC=CCCC(C)CC

Origin of Product

United States

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